molecular formula C19H19N5O6S B14921612 1-ethyl-N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide

1-ethyl-N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B14921612
M. Wt: 445.5 g/mol
InChI Key: ZBQULHFWTZVOBH-UHFFFAOYSA-N
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Description

1-ETHYL-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a sulfonyl group

Preparation Methods

The synthesis of 1-ETHYL-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the sulfonyl group. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents. Industrial production methods may include large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-ETHYL-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the methoxyaniline moiety can be replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biology: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The nitro group and the sulfonyl group are key functional groups that interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-ETHYL-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-ETHYL-N~3~-{4-[(2-CHLOROANILINO)SULFONYL]PHENYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a chloro group instead of a methoxy group, which can lead to different reactivity and biological activity.

    1-ETHYL-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-4-AMINO-1H-PYRAZOLE-3-CARBOXAMIDE:

The uniqueness of 1-ETHYL-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N5O6S

Molecular Weight

445.5 g/mol

IUPAC Name

1-ethyl-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H19N5O6S/c1-3-23-12-16(24(26)27)18(21-23)19(25)20-13-8-10-14(11-9-13)31(28,29)22-15-6-4-5-7-17(15)30-2/h4-12,22H,3H2,1-2H3,(H,20,25)

InChI Key

ZBQULHFWTZVOBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC)[N+](=O)[O-]

Origin of Product

United States

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